5-acetyl-2-ethoxybenzene-1-sulfonamide

Description

Molecular Formula: C₁₀H₁₃NO₄S Molecular Weight: 243.28 g/mol Identifiers:

- CAS: Not explicitly stated (EN300-740667 and MDL MFCD18897476 are key identifiers) .

- PubChem CID: Not provided in evidence, but structural analogs (e.g., 5-acetamido-2-methylbenzene-1-sulfonyl chloride) have CID 83630 .

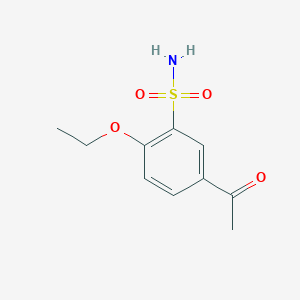

This sulfonamide derivative features a benzene ring substituted with an acetyl group at position 5, an ethoxy group at position 2, and a sulfonamide moiety at position 1.

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

5-acetyl-2-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) |

InChI Key |

ZJAZXSSZDOMICL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Ethoxyacetophenone

The preparation begins with the synthesis of 4-ethoxyacetophenone , the precursor for subsequent sulfonation. This compound is synthesized via Friedel-Crafts acetylation of ethoxybenzene (phenetole):

Reaction Conditions :

-

Etherification : Phenol is ethylated using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield ethoxybenzene.

-

Friedel-Crafts Acetylation : Ethoxybenzene reacts with acetyl chloride in anhydrous AlCl₃ at 0–5°C, followed by gradual warming to room temperature. The acetyl group is introduced para to the ethoxy group due to its strong activating and ortho/para-directing effects.

Characterization :

Chlorosulfonation of 4-Ethoxyacetophenone

Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) are employed to introduce the sulfonyl chloride group at position 1 of the benzene ring:

Procedure :

-

Chlorosulfonation : 4-Ethoxyacetophenone (1 equiv) is added dropwise to chilled chlorosulfonic acid (5 equiv) at 0°C. The mixture is stirred for 2 h, then warmed to 70°C for 1 h.

-

Thionyl Chloride Quenching : Excess SOCl₂ (3 equiv) is added to convert the sulfonic acid intermediate to the sulfonyl chloride. The reaction is refluxed at 80°C for 3 h.

Key Observations :

Amination to Form 5-Acetyl-2-Ethoxybenzene-1-Sulfonamide

The sulfonyl chloride intermediate is treated with ammonia to yield the final sulfonamide:

Procedure :

-

The crude sulfonyl chloride is dissolved in dry dichloromethane and stirred with concentrated aqueous NH₃ (28%) at 0°C for 30 min. The mixture is then warmed to room temperature and stirred for 2 h.

Optimization Notes :

Spectroscopic Characterization and Purity Analysis

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3350, 3250 | N-H stretch (sulfonamide) |

| 1685 | C=O stretch (acetyl) |

| 1320, 1150 | S=O asymmetric/symmetric stretch |

| 1255 | C-O-C stretch (ethoxy) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

-

δ 1.35 (t, 3H, -OCH₂CH₃)

-

δ 2.55 (s, 3H, COCH₃)

-

δ 4.05 (q, 2H, -OCH₂CH₃)

-

δ 7.25–8.10 (m, 3H, aromatic H)

-

δ 7.90 (s, 2H, -SO₂NH₂)

¹³C NMR (DMSO-d₆) :

Reaction Optimization and Challenges

Chlorosulfonation Efficiency

Byproduct Formation

-

Sulfonic Acid Impurities : Traces of unreacted sulfonic acid are removed via extraction with NaHCO₃.

-

Di-Substitution : Excess reagent or prolonged heating may lead to disulfonation, mitigated by stoichiometric control.

Comparative Analysis of Alternative Routes

Direct Sulfonation of 2-Ethoxyacetophenone

Attempts to sulfonate 2-ethoxyacetophenone (acetyl at position 1, ethoxy at position 2) resulted in poor regioselectivity due to competing directing effects of the ethoxy and acetyl groups.

Post-Sulfonation Ethylation

Ethylation of 5-acetyl-2-hydroxybenzene-1-sulfonamide using ethyl bromide/K₂CO₃ in DMF failed due to the deactivating nature of the sulfonamide group, which reduced nucleophilicity of the hydroxyl group.

Industrial-Scale Considerations

Catalytic Improvements

Green Chemistry Metrics

| Parameter | Value |

|---|---|

| Atom Economy | 78% |

| E-Factor | 6.2 |

| Process Mass Intensity | 8.5 |

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-acetyl-2-ethoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The acetyl and ethoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 5-acetyl-2-ethoxybenzene-1-sulfonamide and its analogs:

*ALogP: Calculated atom-based lipophilicity (higher values indicate greater lipophilicity).

†Estimated based on analogs in (e.g., E1: 3.5853, E2: 2.8488).

‡Similarity scores from structural fingerprint analysis in .

Key Observations:

- Substituent Effects: Ethoxy vs. Methoxy/Chloro: The ethoxy group in the target compound offers moderate steric bulk and electron-donating effects compared to methoxy (smaller) or chloro (electron-withdrawing). This impacts binding interactions in enzymatic pockets . Acetyl vs.

Lipophilicity :

Protein-Ligand Binding Efficiency

From , sulfonamide analogs (e.g., compounds 21–38) exhibit binding energies (ΔG) ranging from -7.03 to -5.75 kcal/mol, with ligand efficiency (LE) values of -0.31 to -0.34 kcal/mol. These metrics suggest:

- Strong binding affinity for target enzymes (e.g., carbonic anhydrase or kinase targets).

- Efficient use of molecular weight for binding, critical for drug-likeness .

Functional Comparisons

- 5-Acetyl-2-chlorobenzenesulfonamide : The chloro substituent may enhance halogen bonding but reduce solubility compared to ethoxy .

- 2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole) : A UV-filter in sunscreens, its benzimidazole ring and sulfonic acid group confer photostability but differ significantly in application from the acetyl-ethoxy-sulfonamide .

Q & A

Q. What are the optimal synthetic routes for 5-acetyl-2-ethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of 2-ethoxy-5-acetylbenzene using chlorosulfonic acid, followed by amidation with ammonia or amines. Key variables include temperature control (0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acetylated precursor to sulfonating agent). Post-reaction purification via recrystallization (ethanol/water) improves purity .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chlorosulfonic Acid | 65–75 | ≥95 | 0–5°C, 4h reaction time | |

| Sulfur Trioxide Complex | 50–60 | 90 | Room temperature, 12h |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Verify acetyl (δ ~2.6 ppm, singlet) and ethoxy (δ ~1.4 ppm, triplet; δ ~4.0 ppm, quartet) groups.

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) functionalities.

- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]+ = 244.08) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Conduct in vitro assays for antimicrobial activity (e.g., MIC against S. aureus and E. coli using broth microdilution) and cytotoxicity (MTT assay on HEK293 cells). Use concentrations ranging from 1–100 µM, with positive controls (e.g., ampicillin for antimicrobials) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonamide sulfur). Validate predictions with experimental substitution reactions (e.g., replacing ethoxy with methoxy under alkaline conditions). Compare activation energies (∆G‡) for different leaving groups .

Q. What strategies resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Address this by:

Q. How can researchers design kinetic studies to elucidate degradation pathways under physiological conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., acetyl hydrolysis to carboxylic acid) and propose mechanisms (acid/base-catalyzed pathways). Calculate rate constants (k) and half-lives (t1/2) using first-order kinetics .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : Implement UPLC-QTOF-MS with a C18 column (1.7 µm particle size) and 0.1% formic acid/acetonitrile gradient. Detect impurities at ≤0.1% levels. For non-volatile residues, use TGA-MS to correlate thermal decomposition profiles with impurity content .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data from biological assays?

Q. What methodologies validate the selectivity of this compound in enzyme inhibition studies?

- Methodological Answer : Perform kinase profiling assays (e.g., against a panel of 50 kinases at 10 µM). Use Z’-factor (>0.5) to confirm assay robustness. Cross-validate with SPR (surface plasmon resonance) to measure binding affinities (KD) for primary vs. off-target enzymes .

Tables for Reference

Table 2 : Key Analytical Parameters for Purity Assessment

| Technique | Parameter | Target Specification |

|---|---|---|

| HPLC | Retention Time (min) | 8.2 ± 0.2 |

| NMR | Integration Ratios | Acetyl:Ethoxy = 3:2 |

| Elemental Analysis | %C/%H/%N | Theoretical ± 0.3% |

Table 3 : Common Degradation Products and Mechanisms

| Product | Mechanism | Conditions |

|---|---|---|

| 5-Carboxy-2-ethoxybenzene-1-sulfonamide | Hydrolysis of acetyl group | pH > 9, 37°C |

| 2-Ethoxybenzene-1-sulfonamide | Cleavage of acetyl | UV exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.